

Application Notes and Protocols for Calcipotriol Impurity C Reference Standard

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Compound of Interest

Compound Name: Calcipotriol Impurity C

Cat. No.: B15542603

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Introduction

Calcipotriol is a synthetic analog of vitamin D3 used in the topical treatment of psoriasis.^[1] Like any pharmaceutical active ingredient, its purity is critical to its safety and efficacy. **Calcipotriol Impurity C**, also known as (5E)-Calcipotriol or Calcipotriene Related Compound C, is a known related substance of Calcipotriol.^{[2][3]} This document provides detailed application notes and protocols for the use of the **Calcipotriol Impurity C** reference standard in the quality control of Calcipotriol drug substances and products.

Chemical Information:

Parameter	Value
Chemical Name	(5E,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1 α ,3 β ,24-triol[4]
Synonyms	(5E)-Calcipotriol, (5E)-Calcipotriene, Calcipotriene Related Compound C[3]
CAS Number	113082-99-8[4]
Molecular Formula	C ₂₇ H ₄₀ O ₃ [4]
Molecular Weight	412.6 g/mol [4]

Application of Calcipotriol Impurity C Reference Standard

The **Calcipotriol Impurity C** reference standard is intended for use in various analytical applications to ensure the quality and consistency of Calcipotriol, including:

- **Peak Identification:** To confirm the identity of **Calcipotriol Impurity C** in chromatographic analyses of Calcipotriol drug substance and drug products.
- **Method Validation:** As a component in validation studies for analytical methods, such as specificity, linearity, accuracy, and precision for the quantification of this impurity.
- **System Suitability Testing:** To ensure the analytical system is performing adequately before and during sample analysis.
- **Quantification of Impurities:** To accurately quantify the amount of **Calcipotriol Impurity C** present in a sample.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for the Determination of Calcipotriol and its

Impurities

This protocol describes a stability-indicating Reversed-Phase HPLC (RP-HPLC) method suitable for the separation and quantification of Calcipotriol and its related impurities, including Impurity C.[5][6]

Chromatographic Conditions:

Parameter	Recommended Conditions
Column	Zorbax 300 SB-C18 (250 mm x 4.6 mm, 3.5 µm) or equivalent[6]
Mobile Phase	Methanol: Water (70:30, v/v)[6]
Flow Rate	1.0 mL/min[6]
Detection Wavelength	264 nm[6]
Injection Volume	20 µL
Column Temperature	25°C[6]
Run Time	Approximately 15 minutes

Preparation of Solutions:

- Diluent: A mixture of acetonitrile and water (95:5, v/v).
- Standard Stock Solution of **Calcipotriol Impurity C**: Accurately weigh approximately 5 mg of the **Calcipotriol Impurity C** reference standard and dissolve in a suitable volume of diluent to obtain a concentration of about 100 µg/mL.
- Working Standard Solution of **Calcipotriol Impurity C**: Further dilute the Standard Stock Solution with the diluent to a final concentration of approximately 1 µg/mL.
- System Suitability Solution: Prepare a solution containing both Calcipotriol and **Calcipotriol Impurity C** at a concentration of approximately 1 µg/mL each in the diluent.

Sample Preparation

For Cream Formulations (0.005% w/w):

- Accurately weigh approximately 1.0 g of the Calcipotriol cream into a 50 mL volumetric flask.
[6]
- Add approximately 45 mL of the diluent and vortex to disperse the cream.[6]
- Sonicate for 30 minutes at room temperature.[6]
- Dilute to volume with the diluent and mix well by shaking and vortexing.[6]
- Allow the solution to settle for 2 hours at 2-8°C.[6]
- Filter the supernatant through a 0.2 µm nylon filter, discarding the first few mL of the filtrate.
[6] The resulting solution will have a nominal concentration of 1 µg/mL of Calcipotriol.

For Ointment Formulations:

- Accurately weigh an amount of ointment equivalent to 0.125 mg of Calcipotriol into a 100 mL amber volumetric flask.[5]
- Add 10 mL of n-Hexane and sonicate for 15 minutes to disperse the ointment base.[5]
- Add 5 mL of the diluent and mix on a vortex mixer for 5 minutes.[5]
- Transfer the mixture to a centrifuge tube and centrifuge at 5000 rpm for 5 minutes.[5]
- Carefully collect the clear lower layer for injection.[5]

System Suitability

Before performing any analysis, the suitability of the chromatographic system must be verified.

- Inject the diluent to establish a baseline.
- Inject the System Suitability Solution.
- The chromatogram should exhibit two well-resolved peaks corresponding to Calcipotriol and **Calcipotriol Impurity C**.

- The resolution between the Calcipotriol and **Calcipotriol Impurity C** peaks should be not less than 2.0.
- The tailing factor for each peak should be not more than 2.0.
- The relative standard deviation (%RSD) for replicate injections of the standard solution should be not more than 2.0%.

Analytical Method Validation (Typical Performance)

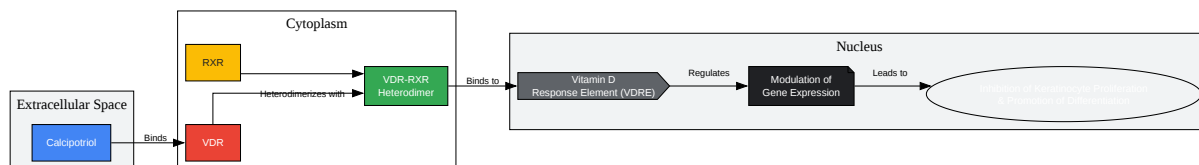
The following table summarizes typical validation parameters for the quantification of Calcipotriol, which can be used as a guideline for the validation of the analytical method for **Calcipotriol Impurity C**.

Parameter	Typical Value for Calcipotriol
Linearity (r^2)	> 0.999[6]
Range	0.8 - 1.4 $\mu\text{g/mL}$ [6]
Accuracy (% Recovery)	98 - 102%[6]
Precision (%RSD)	< 2.0%[6]
Limit of Detection (LOD)	0.002 - 0.04 $\mu\text{g/mL}$ [5][7]
Limit of Quantification (LOQ)	0.006 - 0.12 $\mu\text{g/mL}$ [5][7]

Visualizations

Calcipotriol Signaling Pathway

Calcipotriol exerts its therapeutic effect by modulating gene expression through the Vitamin D Receptor (VDR). The following diagram illustrates the key steps in this signaling pathway.[8]



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Caption: Calcipotriol signaling pathway in keratinocytes.

Experimental Workflow for Impurity Analysis

The following diagram outlines the general workflow for the analysis of **Calcipotriol Impurity C** in a pharmaceutical formulation.



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Caption: Workflow for **Calcipotriol Impurity C** analysis.

Disclaimer

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